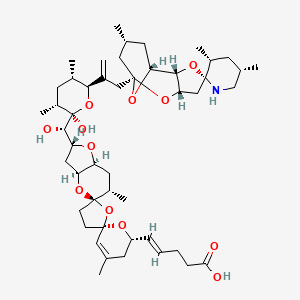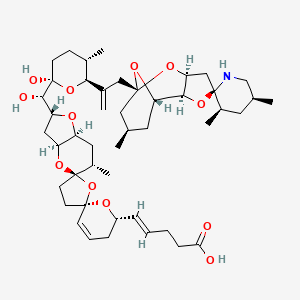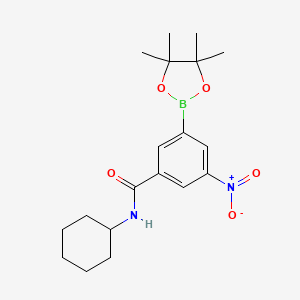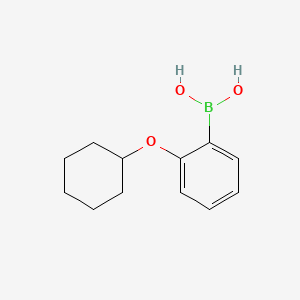
(2-(Cyclohexyloxy)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Cyclohexyloxy)phenyl)boronic acid is an organic compound with the molecular formula C12H17BO3 It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with a cyclohexyloxy group
Mechanism of Action
Target of Action
Boronic acids, including phenylboronic acids, are known to be used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely applied in organic synthesis .
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium
Biochemical Pathways
In general, boronic acids are involved in carbon-carbon bond-forming reactions, which are fundamental to many biochemical pathways .
Result of Action
In general, the result of its action in suzuki-miyaura cross-coupling reactions would be the formation of a new carbon-carbon bond .
Action Environment
It’s known that the conditions of suzuki-miyaura cross-coupling reactions, such as temperature and the presence of a palladium catalyst, can significantly impact the reaction’s success .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Cyclohexyloxy)phenyl)boronic acid typically involves the reaction of phenylboronic acid with cyclohexyloxy derivatives under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts to facilitate the formation of carbon-carbon bonds between the phenylboronic acid and cyclohexyloxy derivatives .
Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: (2-(Cyclohexyloxy)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include boronic esters, borates, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2-(Cyclohexyloxy)phenyl)boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Phenylboronic acid: Lacks the cyclohexyloxy group, making it less sterically hindered and more reactive in certain reactions.
2-(Methylsulfonyl)phenylboronic acid: Contains a methylsulfonyl group, which alters its electronic properties and reactivity.
2-(Morpholino)phenylboronic acid: Features a morpholino group, providing different solubility and reactivity characteristics.
Uniqueness: (2-(Cyclohexyloxy)phenyl)boronic acid is unique due to the presence of the cyclohexyloxy group, which imparts steric hindrance and influences its reactivity and selectivity in chemical reactions. This makes it particularly valuable in applications requiring specific reactivity profiles and stability .
Properties
IUPAC Name |
(2-cyclohexyloxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO3/c14-13(15)11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h4-5,8-10,14-15H,1-3,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBLZMXOCYWQBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OC2CCCCC2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50655549 |
Source


|
| Record name | [2-(Cyclohexyloxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313760-77-8 |
Source


|
| Record name | [2-(Cyclohexyloxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




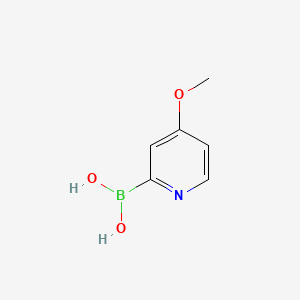
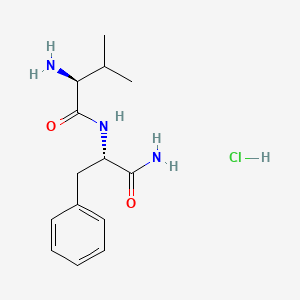
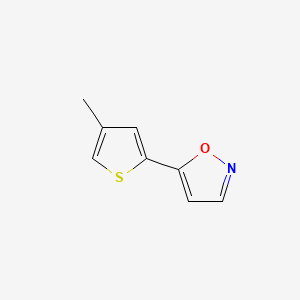
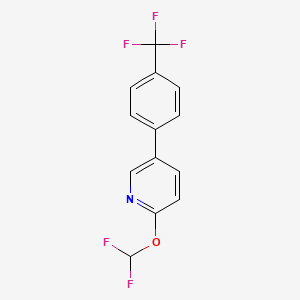
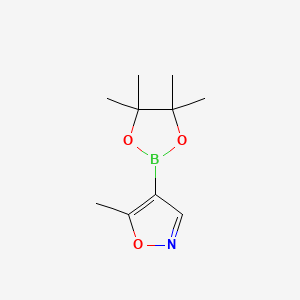
![2-Methyl-2-[2-(trifluoromethyl)phenyl]-propanoic acid](/img/structure/B594262.png)
